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These application notes provide a comprehensive overview of the use of nickel-platinum (Ni-Pt)
bimetallic catalysts in various organic synthesis applications. Detailed protocols for catalyst
preparation and key reactions are provided, along with quantitative data to facilitate
experimental design and replication.

Introduction to Nickel-Platinum Catalysis

Nickel-platinum bimetallic catalysts have emerged as a versatile and cost-effective alternative
to traditional noble metal catalysts. The synergistic effect between nickel and platinum often
leads to enhanced catalytic activity, selectivity, and stability.[1] Nickel, being more earth-
abundant and less expensive than platinum, makes these bimetallic systems economically
attractive.[2] The addition of platinum to nickel catalysts can significantly improve their
performance in a variety of organic transformations, including hydrogenation, dehydrogenation,
and cross-coupling reactions.[3]

Catalyst Preparation Protocols

The performance of a Ni-Pt catalyst is highly dependent on its preparation method, which
influences particle size, dispersion, and the interaction between the two metals. Below are
protocols for two common preparation methods.

Wet Impregnation Method for Supported Ni-Pt Catalysts
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This method is widely used for preparing supported catalysts, such as Ni-Pt on alumina (Al203)
or silica (SiO2).[4][5]

Protocol:

Support Preparation: Dry the support material (e.g., Al203) at 120°C overnight to remove
adsorbed water.

e Precursor Solution Preparation: Prepare an aqueous solution containing the desired molar
ratio of nickel and platinum precursors. Common precursors are nickel(ll) nitrate
hexahydrate (Ni(NOs)2-6H20) and chloroplatinic acid (HzPtCls).[4]

e Impregnation: Add the precursor solution dropwise to the dried support with constant stirring
to ensure uniform distribution.

» Drying: Dry the impregnated support in an oven at 120°C overnight.

» Calcination: Calcine the dried material in air at a high temperature (e.g., 550°C) for several
hours to decompose the precursors and form metal oxides on the support.[6]

¢ Reduction: Reduce the calcined catalyst in a stream of hydrogen gas (Hz) at an elevated
temperature (e.g., 500°C) to form the active bimetallic Ni-Pt nanopatrticles.[4][5]

Co-reduction Method for Unsupported Ni-Pt
Nanoparticles

This method is suitable for synthesizing unsupported bimetallic nanoparticles, which can be
beneficial for certain applications.

Protocol:

e Precursor Solution: Dissolve nickel and platinum salts (e.g., Ni(CH3sC0OO)2-4H20 and
H2PtCle-:6H20) in a suitable solvent, such as deionized water or ethanol.[7][8]

 Stabilizer Addition (Optional): Add a stabilizing agent, such as a polymer or a ligand, to
control particle growth and prevent aggregation.
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Reduction: Add a reducing agent, such as sodium borohydride (NaBHa4), dropwise to the
precursor solution under vigorous stirring.[7][8]

Washing and Isolation: Centrifuge or filter the resulting nanoparticle suspension to isolate the
solid catalyst. Wash the catalyst repeatedly with deionized water and ethanol to remove any
unreacted precursors and byproducts.

Drying: Dry the purified catalyst under vacuum.

Applications in Organic Synthesis
Hydrogenation Reactions

Ni-Pt catalysts are highly effective for the hydrogenation of various functional groups, often
exhibiting higher activity and selectivity compared to their monometallic counterparts.

The conversion of biomass-derived furfural to valuable chemicals like cyclopentanone is a key

reaction in green chemistry. Ni-Pt/Al203 catalysts have shown excellent performance in this

transformation.[4][5]

Experimental Protocol:

Catalyst Activation: Activate the prepared Ni-Pt/Al20s catalyst by reducing it under a
hydrogen flow at 500°C for 3 hours.[4][5]

Reaction Setup: In a high-pressure autoclave, add the activated catalyst, furfural, and a
solvent (e.g., water).

Reaction Conditions: Seal the reactor, purge with hydrogen, and then pressurize to the
desired Hz pressure. Heat the reactor to the reaction temperature and stir for the specified
duration.

Work-up and Analysis: After the reaction, cool the reactor to room temperature, and carefully
vent the hydrogen pressure. Analyze the reaction mixture by gas chromatography (GC) or
high-performance liquid chromatography (HPLC) to determine conversion and product
yields.

Quantitative Data for Furfural Hydrogenation[4][5]
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Ni:Pt H2 Furfural Cyclopen
Temperat ) .
Catalyst Molar C) Pressure  Time (h) Conversi  tanone
ure (°
Ratio (bar) on (%) Yield (%)
Ni-Pt/Al20s  1:0.007 160 20 2 93 66

The hydrogenation of maleic anhydride is an important industrial process for the production of
succinic anhydride, a precursor for various polymers and resins. While nickel-based catalysts
are commonly used, the addition of platinum can enhance activity.[9][10]

Experimental Protocol:

o Catalyst Reduction: Reduce the Ni-Pt catalyst in situ in the reactor under a flow of hydrogen
at a suitable temperature (e.g., 350-450°C) for several hours.[6]

o Reaction Setup: The reaction can be performed in a fixed-bed reactor for gas-phase
reactions or a stirred autoclave for liquid-phase reactions.[6][10]

e Reaction Conditions: Introduce a solution of maleic anhydride in a suitable solvent (e.g., 1,4-
dioxane) or perform the reaction neat. Pressurize the reactor with hydrogen and heat to the
desired temperature.

e Product Analysis: Analyze the product mixture using GC or NMR spectroscopy.

Quantitative Data for Maleic Anhydride Hydrogenation[10]

Maleic Succinic
Temperatur  Hz Pressure . . Anhydride Anhydride
Catalyst Time (min) . .
e (°C) (MPa) Conversion  Selectivity
(%) (%)
Ni
] 80 2 150 99.8 100
nanoparticles
Raney Ni 100 25 360 99.6 100
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The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis.
Ni-Pt catalysts can offer high activity and selectivity, which is crucial for substrates with other
reducible functional groups.[1][11][12]

Experimental Protocol:

o Catalyst Dispersion: Disperse the Ni-Pt catalyst in a suitable solvent (e.g., ethanol/water
mixture) in a reaction flask.

o Substrate Addition: Add the nitroarene substrate to the catalyst suspension.

» Hydrogenation: Purge the flask with hydrogen and maintain a positive pressure of Hz using a
balloon or a pressurized system. Stir the reaction mixture at the desired temperature.

e Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC)
or GC. Upon completion, filter the catalyst and concentrate the filtrate to obtain the product.

Quantitative Data for Nitroarene Hydrogenation[1]

Turnover
Temperature Hz2 Pressure
Catalyst Substrate Frequency
(°C) (MPa)
(TOF) (s™)
Pti/Ni@C Nitrobenzene - - 44.1

Dehydrogenation Reactions

Ni-Pt catalysts can also be employed in dehydrogenation reactions, which are essential for the
synthesis of unsaturated compounds.

This reaction allows for the conversion of alcohols to aldehydes or ketones without the need for
a sacrificial hydrogen acceptor, producing hydrogen gas as the only byproduct.[13][14][15]

Experimental Protocol:

e Reaction Setup: In a reaction vessel equipped with a reflux condenser, combine the alcohol,
the Ni-Pt catalyst, and a suitable high-boiling solvent (e.g., toluene).
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» Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or
argon). The evolved hydrogen gas can be monitored.

o Work-up: After completion, cool the reaction mixture, filter the catalyst, and purify the product
by distillation or chromatography.

Quantitative Data for Acceptorless Dehydrogenation of Alcohols[14]

Catalyst Substrate Product Yield (%)
Ni(OH)2 Benzyl alcohol Benzoic acid 95
Ni(OH)= 1-Octanol Octanoic acid 85
Ni(OH)2 Cinnamyl alcohol Cinnamic acid 92

C-C Cross-Coupling Reactions

While palladium is the most common catalyst for cross-coupling reactions, nickel-based
systems, including Ni-Pt, are gaining attention due to their lower cost and unique reactivity.[16]
[17]

This reaction forms a carbon-carbon bond between an organoboron compound and an
organohalide.

Experimental Protocol:

¢ Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the organohalide,
the boronic acid, a base (e.g., KsPOa or K2COs), and the Ni-Pt catalyst in a degassed solvent
(e.g., toluene or THF).

» Reaction Conditions: Heat the reaction mixture to the desired temperature and stir until the
starting materials are consumed (monitored by TLC or GC).

o Work-up: Cool the reaction mixture, add water, and extract the product with an organic
solvent. Dry the organic layer, concentrate, and purify the product by column
chromatography.
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Quantitative Data for Suzuki-Miyaura Coupling[16]

Catalyst Aryl Halide Boronic Acid Solvent Yield (%)
) Phenylboronic
NiCl2(PCys)2 4-Bromotoluene i 2-Me-THF 95
aci
_ o Phenylboronic
NiClz(PCys)2 2-Bromopyridine t-Amyl alcohol 88

acid

Visualizations

General Experimental Workflow for Ni-Pt Catalyzed Reactions

Catalytic Reaction Product Analysis & Purification
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Caption: General workflow for Ni-Pt catalyzed organic synthesis.
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Simplified Mechanism of Alkene Hydrogenation
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Caption: Simplified mechanism for alkene hydrogenation on a Ni-Pt surface.
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Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
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Caption: Catalytic cycle of Ni-catalyzed Suzuki-Miyaura cross-coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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